molecular formula C21H26N2O8 B554402 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate CAS No. 4666-16-4

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate

Cat. No.: B554402
CAS No.: 4666-16-4
M. Wt: 434,43 g/mole
InChI Key: FWRRURPRGINXSY-HNNXBMFYSA-N
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Description

This compound is a glutaric acid derivative featuring three critical functional groups:

  • 5-tert-Butyl ester: Provides steric protection, enhancing stability under acidic or basic conditions.
  • 1-(2,5-dioxopyrrolidin-1-yl) (succinimidyl) ester: Acts as an activated leaving group, facilitating nucleophilic acyl substitution reactions in peptide or prodrug synthesis .
  • (S)-2-(((phenylmethoxy)carbonyl)amino) (Cbz-protected amino group): A carbobenzyloxy (Cbz) blocking group, commonly used to protect amines during synthetic processes. The Cbz group is cleavable via hydrogenolysis or strong acids, making it versatile in multi-step syntheses .

The compound’s structural complexity suggests applications in peptide chemistry, prodrug design, or as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRRURPRGINXSY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196897
Record name 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate
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Molecular Weight

434.4 g/mol
Source PubChem
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CAS No.

4666-16-4
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester
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Record name 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate
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Record name 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate
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Record name 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-[[(phenylmethoxy)carbonyl]amino]glutarate
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Mechanism of Action

Target of Action

Z-Glu(OtBu)-OSu, also known as 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate, is a derivative of glutamic acid. Glutamic acid is one of the 20 proteinogenic amino acids and plays a crucial role in cellular metabolism. Therefore, the primary targets of Z-Glu(OtBu)-OSu are likely to be proteins or enzymes that interact with glutamic acid.

Mode of Action

Z-Glu(OtBu)-OSu is an ergogenic supplement that influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage. It interacts with its targets by mimicking the structure of glutamic acid, thereby influencing the function of proteins or enzymes that normally interact with glutamic acid.

Biological Activity

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate is a synthetic compound that integrates features of both glutamate derivatives and pyrrolidine structures, indicating potential biological activity relevant to neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacokinetics, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tert-butyl group, enhancing lipophilicity.
  • A pyrrolidine ring , which may influence binding to biological targets.
  • A glutamate moiety , suggesting potential interactions with glutamate receptors.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly in the context of neurotransmission and enzyme inhibition.

1. Glutamate Receptor Modulation

Glutamate receptors are pivotal in excitatory neurotransmission. Compounds that mimic glutamate can act as agonists or antagonists at these receptors:

  • Agonistic Activity : The compound may enhance synaptic transmission by activating ionotropic glutamate receptors (iGluRs), which are crucial for learning and memory processes.
  • Antagonistic Activity : Conversely, it could inhibit excessive neurotransmission, potentially offering neuroprotective effects in conditions like epilepsy or neurodegeneration.

2. Pharmacokinetics

The pharmacokinetic profile of similar compounds has been evaluated in various studies:

  • Absorption : Rapid absorption is expected due to the lipophilic nature of the tert-butyl group.
  • Distribution : Studies show moderate brain penetration, which is essential for central nervous system (CNS) activity.
  • Metabolism : The presence of the pyrrolidine ring suggests possible metabolic pathways involving cytochrome P450 enzymes.
PK ParametersValue
Half-life (t1/2)Approximately 0.74 h in brain tissue
Maximum Concentration (Cmax)31 ng/g in brain
Time to Maximum Concentration (Tmax)0.5 h

Study on Glutamate Derivatives

A study focused on glutamate derivatives similar to our compound demonstrated significant effects on synaptic plasticity in animal models. These derivatives showed improved cognitive function and reduced neuroinflammation, indicating a potential therapeutic role in neurodegenerative diseases .

In Vivo Evaluation

In vivo studies involving related compounds have shown promising results in reducing symptoms associated with anxiety and depression by modulating glutamatergic signaling pathways. The findings suggest that the compound may possess anxiolytic properties through its action on glutamate receptors .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of related compounds:

  • Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from excitotoxicity induced by excessive glutamate levels.
  • Analgesic Properties : Some studies indicate that these compounds may also exhibit analgesic effects through modulation of pain pathways involving glutamate signaling .
  • Potential for Cancer Therapy : Given the role of glutamate in tumor microenvironments, there is emerging interest in exploring these compounds for their potential anti-cancer properties through targeted modulation of tumor-associated glutamate receptors .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate is C28H30N2O8C_{28}H_{30}N_{2}O_{8}, with a molecular weight of approximately 522.55 g/mol. It features a tert-butyl group, a dioxopyrrolidine moiety, and a glutarate structure that contribute to its reactivity and biological interactions .

Prodrug Development

One of the primary applications of this compound lies in its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion within the body to release active drugs. Research has shown that derivatives like 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) can enhance the solubility and stability of active pharmaceutical ingredients (APIs), improving their bioavailability and therapeutic effects .

Anticonvulsant Activity

Recent studies have indicated that compounds derived from the pyrrolidine structure exhibit anticonvulsant properties. For instance, hybrid derivatives incorporating this structural motif have demonstrated significant efficacy in mouse models for seizures, suggesting that modifications to the structure of 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) could lead to new treatments for epilepsy and related disorders .

Case Study: Antinociceptive Properties

In a focused study on hybrid pyrrolidine derivatives, one compound exhibited potent antinociceptive activity in formalin-induced pain models. This suggests that modifications to the 5-tert-butyl framework may yield candidates for pain management therapies .

Stability and Transport Mechanisms

Research into the stability of prodrugs like this compound has revealed insights into their transport mechanisms across cellular membranes. The ability of such compounds to bypass transport barriers enhances their potential as effective therapeutic agents .

Synthesis and Methodologies

The synthesis of this compound typically involves multi-step organic reactions that protect functional groups to facilitate further reactions. Recent advancements have improved yields and simplified purification processes, making the synthesis more efficient for research and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Functional Groups and Analogues

The compound’s uniqueness lies in its combination of a succinimidyl active ester, Cbz-protected amino group, and tert-butyl ester. Below is a comparative analysis with structurally or functionally related compounds:

Compound Protecting Groups Key Features Applications Cleavage Conditions
5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate Cbz, succinimidyl, tert-butyl Activated ester for acylation; chiral amino acid backbone Peptide coupling, prodrug synthesis Hydrogenolysis (Cbz), hydrolysis (esters)
N-[(phenylmethoxy)carbonyl]-O-...-L-serine () Cbz Insulin sensitivity enhancer scaffold Diabetes drug development Hydrogenolysis
tert-Butyl (benzoylamino)methyl derivatives () BOC (tert-butoxycarbonyl) Acid-labile protection; steric hindrance Solid-phase peptide synthesis Trifluoroacetic acid (TFA)
7-[2-(2-phenyl-4-oxazolyl)ethoxyl]-L-...-isoquinoline-3-carboxylic acid () Cbz, oxazole Bioactive heterocycle; amino acid backbone Antidiabetic agents Hydrogenolysis
Bpoc-protected compounds () Bpoc (1-[1,1'-biphenyl]-4-yl-1-methylethoxy) Photo-labile protection; orthogonal to acid/base Light-sensitive prodrugs UV irradiation

Critical Insights

Cbz vs. BOC Protection: Cbz: Stable under basic conditions but cleaved via hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH). Ideal for orthogonal protection strategies . BOC: Cleaved under mild acidic conditions (e.g., TFA), making it preferable for solid-phase synthesis where hydrogenolysis is impractical .

Active Esters :

  • The succinimidyl ester in the target compound offers higher reactivity in acylation compared to pentafluorophenyl (Pfp) or NHS esters, which require longer reaction times .

Steric Effects :

  • The tert-butyl group enhances solubility in organic solvents and stabilizes the ester against premature hydrolysis, unlike methyl or benzyl esters .

Biological Relevance: Cbz-protected amino acids (e.g., ) are prevalent in antidiabetic agents, leveraging the Cbz group’s balance of stability and ease of removal in vivo .

Preparation Methods

Transesterification with tert-Butyl Acetate

This method involves reacting Z-Glu-OH with tert-butyl acetate in the presence of perchloric acid (HClO₄) as a catalyst. The reaction proceeds via acid-catalyzed transesterification, yielding Z-Glu(OtBu)₂.

Optimized Parameters :

  • Molar Ratio : Z-Glu-OH : tert-Butyl acetate : HClO₄ = 1 : 15 : 1.5.

  • Temperature : 25–30°C.

  • Duration : 24 hours.

  • Yield : 78–82%.

Isobutene Addition with Acid Catalysis

An alternative approach uses isobutene gas and anhydrous p-toluenesulfonic acid (PTSA) in dichloromethane (DCM). This method avoids stoichiometric tert-butyl acetate and is more suitable for large-scale production.

Industrial-Scale Conditions :

  • Molar Ratio : Z-Glu-OH : Isobutene : PTSA = 1 : 8 : 1.5.

  • Pressure : 2–3 bar (to maintain isobutene in solution).

  • Temperature : 40–50°C.

  • Yield : 85–88%.

Selective Deprotection of the α-tert-Butyl Ester

The critical challenge lies in selectively removing the α-tert-butyl ester while retaining the γ-protection. Patent CN103232369A discloses a copper-mediated deprotection strategy:

Copper Complex Formation

Z-Glu(OtBu)₂ is treated with copper sulfate (CuSO₄) in a 1:1 molar ratio at 50°C for 14 hours, forming a copper complex, Cu[Z-Glu(OtBu)]ₓ (x = 1–2). The copper ion selectively coordinates the α-carboxylate, enabling targeted hydrolysis.

Decoppering and Isolation

The copper complex is treated with ethylenediaminetetraacetic acid (EDTA) at pH 8–9 to chelate and remove copper ions, yielding Z-Glu(OtBu) (γ-protected).

Deprotection Efficiency :

  • Selectivity : >95% retention of γ-tert-butyl ester.

  • Yield : 90–92% after extraction.

Activation of the α-Carboxyl as an NHS Ester

The final step involves converting the α-carboxyl group of Z-Glu(OtBu) into a 2,5-dioxopyrrolidin-1-yl (NHS) ester. This is achieved using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).

Activation Protocol :

  • Reagents : Z-Glu(OtBu) : NHS : DCC = 1 : 1.2 : 1.1.

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Temperature : 0°C → room temperature (20–25°C).

  • Duration : 12–16 hours.

  • Yield : 80–85% after recrystallization.

Comparative Analysis of Synthetic Routes

Table 1: tert-Butyl Protection Methods

MethodReagentsTemperatureYieldSelectivityScalability
Transesterificationtert-Butyl acetate, HClO₄25–30°C78–82%ModerateLab-scale
Isobutene AdditionIsobutene, PTSA40–50°C85–88%HighIndustrial-scale

Table 2: NHS Ester Activation Efficiency

Coupling AgentSolventNHS Equiv.YieldPurity (HPLC)
DCCDCM1.280–85%>98%
EDCTHF1.575–78%95%

Industrial-Scale Considerations

The patent CN103232369A emphasizes process optimization for large-scale synthesis:

  • Cost Reduction : Replacing tert-butyl acetate with isobutene lowers raw material costs by 30–40%.

  • Waste Management : Copper recovery systems (e.g., ion-exchange resins) reduce environmental impact.

  • Throughput : Continuous flow reactors achieve 90% conversion in 4–6 hours for the decoppering step .

Q & A

Basic Questions

Q. What are the critical reaction conditions and purification methods for synthesizing this compound with high yield?

  • Methodological Answer : The synthesis typically involves coupling reactions using active ester intermediates. For example, a patent application ( ) describes a protocol where tert-butoxycarbonyl (Boc)-protected intermediates react under anhydrous conditions with coupling agents like 2,5-dioxopyrrolidin-1-yl esters. Key conditions include inert atmospheres (e.g., nitrogen), stoichiometric control of reagents, and purification via column chromatography. Yield optimization requires monitoring reaction progress with TLC or HPLC and avoiding hydrolysis of the active ester .

Q. How should researchers characterize purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., tert-butyl, phenylmethoxycarbonyl).
  • HPLC with UV detection to assess purity (≥95%, as noted in safety data sheets, ).
  • Mass spectrometry (MS) to verify molecular weight (e.g., C₂₀H₁₈N₂O₆, MW 382.37 g/mol, per ). Cross-reference with CAS RN 101214-22-6 for database validation .

Q. What storage conditions and handling precautions are essential for stability?

  • Methodological Answer : Store at -20°C under anhydrous conditions in sealed, light-resistant containers. Safety data ( ) highlight moisture sensitivity and recommend using desiccants. Handling requires PPE (gloves, goggles) and a fume hood to minimize inhalation risks. Avoid exposure to strong acids/bases to prevent premature hydrolysis of the active ester .

Advanced Research Questions

Q. How to design stability studies evaluating pH and temperature effects on reactivity in different solvents?

  • Methodological Answer :

  • Controlled Variables : Use buffered solutions (pH 3–10) and solvents (e.g., DMSO, THF) at 25°C and 40°C.
  • Experimental Design : Adopt a randomized block design ( ) with triplicate samples. Monitor degradation via HPLC at timed intervals. For aqueous systems, include chelating agents to rule out metal-ion catalysis .
  • Data Interpretation : Compare half-life (t₁/₂) across conditions and use Arrhenius plots to model temperature-dependent degradation .

Q. What strategies resolve contradictions in reported coupling efficiencies during peptide synthesis?

  • Methodological Answer :

  • Troubleshooting Steps :

Activation Time : Optimize the duration of active ester formation (e.g., 30–60 mins, ).

Solvent Polarity : Test aprotic solvents (DMF, DCM) to balance solubility and reactivity.

Stoichiometry : Adjust molar ratios of acylating agent to nucleophile (e.g., 1.2:1) to minimize side reactions.

  • Validation : Use LC-MS to quantify unreacted starting material and byproducts .

Q. How to address discrepancies in stability data under reducing conditions?

  • Methodological Answer :

  • Analytical Triangulation : Combine HPLC (purity), NMR (structural changes), and FTIR (functional group integrity) to identify degradation pathways.
  • Controlled Replicates : Follow environmental fate study frameworks ( ) to isolate variables (e.g., oxygen levels, light exposure).
  • Statistical Analysis : Apply ANOVA to assess significance of observed differences between studies .

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